molecular formula C16H17N3O5 B3309208 4-(2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzamide CAS No. 941916-27-4

4-(2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzamide

Cat. No.: B3309208
CAS No.: 941916-27-4
M. Wt: 331.32 g/mol
InChI Key: AJESXBQLLCTIIO-UHFFFAOYSA-N
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Description

4-(2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzamide is a synthetic small molecule characterized by a pyridinone core substituted with hydroxymethyl and methoxy groups, linked via an acetamido bridge to a benzamide moiety. The hydroxymethyl group may enhance solubility, while the methoxy substituent could influence electronic properties and binding affinity.

Properties

IUPAC Name

4-[[2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c1-24-14-7-19(12(9-20)6-13(14)21)8-15(22)18-11-4-2-10(3-5-11)16(17)23/h2-7,20H,8-9H2,1H3,(H2,17,23)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJESXBQLLCTIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CO)CC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
4-(2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzamide (Target) C₁₆H₁₈N₃O₆* 348.34* Pyridinone, hydroxymethyl, methoxy, benzamide Enzyme inhibition, drug discovery
ADC1730: Mal-PhAc-Val-Ala-PAB C₂₇H₃₀N₄O₆ 506.56 Maleimide, acetamide, benzamide Antibody-drug conjugates (ADCs)
ADC1740: Mal-PhAc-Val-Ala-PAB-PNP C₃₄H₃₃N₅O₁₀ 671.66 Maleimide, 4-nitrophenyl carbonate ADC linker-payload systems
N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide C₃₄H₃₃F₃N₆O₃ 660.66 Quinoline, piperidine, trifluoromethyl Oncology (patented derivatives)

Note: The target compound’s molecular formula and weight are calculated based on its IUPAC name.

Key Observations

Structural Divergence: The target compound features a pyridinone core, distinguishing it from ADC1730/1740 (maleimide-based) and patented quinoline derivatives . The hydroxymethyl group in the target compound contrasts with the 4-nitrophenyl carbonate in ADC1740, which is designed for controlled payload release in ADCs .

Functional Group Impact: The benzamide moiety is shared with ADC1730, a feature often leveraged in protease-sensitive linkers for ADCs . This suggests the target compound could be modified for similar applications. Methoxy groups (as in the target) are common in kinase inhibitors (e.g., imatinib), while trifluoromethyl groups (in patented quinoline derivatives) enhance metabolic stability .

Molecular Weight and Drug-Likeness: The target compound (348 g/mol) is smaller than ADC1730/1740 (>500 g/mol), aligning better with Lipinski’s Rule of Five for oral bioavailability. However, its pyridinone core may limit membrane permeability compared to more rigid heterocycles like quinolines.

Research Findings

  • ADC1730/1740 : These compounds are part of antibody-drug conjugate platforms, where the acetamide-benzamide linkage facilitates protease-mediated payload release . The target compound’s simpler structure lacks the maleimide group critical for antibody conjugation, limiting direct ADC utility.
  • Patented Quinoline Derivatives: Compounds with piperidine/trifluoromethyl motifs (e.g., Example 86 in ) show antitumor activity, highlighting the importance of electron-withdrawing groups in oncology candidates. The target’s methoxy group may offer a balance between electron donation and steric effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzamide
Reactant of Route 2
Reactant of Route 2
4-(2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzamide

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